molecular formula C15H13NO2S B7876098 methyl 5-(2-methyl-1H-indol-1-yl)thiophene-2-carboxylate

methyl 5-(2-methyl-1H-indol-1-yl)thiophene-2-carboxylate

Cat. No.: B7876098
M. Wt: 271.3 g/mol
InChI Key: KIMWOPBWWKGARZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methyl-1H-indol-1-yl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a methyl group and an indole moiety

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Thiophene Synthesis: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.

  • Coupling Reaction: The final step involves the coupling of the indole and thiophene units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the formation of the corresponding carboxylic acid by oxidation of the methyl ester group.

  • Reduction: Reduction reactions can be performed to reduce the thiophene ring, leading to the formation of thiophene derivatives.

  • Substitution: Substitution reactions at the indole or thiophene rings can be carried out using various electrophiles and nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophiles like bromine (Br2) and nucleophiles such as sodium methoxide (NaOCH3) are employed.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-(2-methyl-1H-indol-1-yl)thiophene-2-carboxylic acid.

  • Reduction: Reduction can yield 5-(2-methyl-1H-indol-1-yl)thiophene-2-methanol.

  • Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating biological processes. The thiophene ring contributes to the compound's stability and reactivity, enhancing its biological activity.

Comparison with Similar Compounds

  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Used in Sonogashira cross-coupling reactions.

  • 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Another indole derivative with potential biological applications.

Uniqueness: Methyl 5-(2-methyl-1H-indol-1-yl)thiophene-2-carboxylate stands out due to its unique combination of indole and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 5-(2-methylindol-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-10-9-11-5-3-4-6-12(11)16(10)14-8-7-13(19-14)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWOPBWWKGARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=CC=C(S3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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